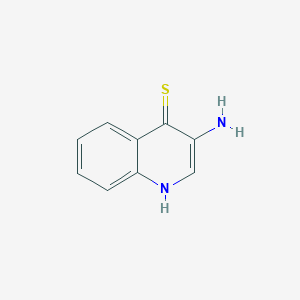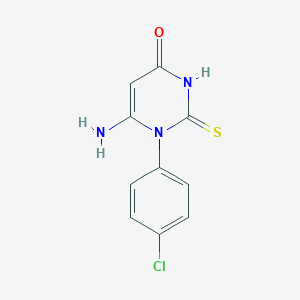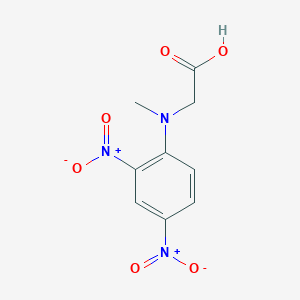
DNP-サルコシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
DNP-sarcosine has several applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: DNP-sarcosine is employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Research on DNP-sarcosine includes its potential use as a biomarker for certain diseases, such as prostate cancer.
Industry: It is used in the development of diagnostic assays and biosensors.
作用機序
Target of Action
DNP-sarcosine primarily targets the N-methyl-D-aspartate receptor (NMDAR) and the glycine transporter . NMDAR is a glutamate receptor and ion channel protein found in nerve cells, playing a key role in synaptic plasticity and memory function. The glycine transporter plays a crucial role in regulating the reuptake of glycine, an inhibitory neurotransmitter, into presynaptic neurons .
Biochemical Pathways
The action of DNP-sarcosine affects several biochemical pathways. It modulates the glutamatergic system by enhancing the effect of the co-agonist, glycine, on NMDAR . This modulation can lead to the attenuation of symptoms in neurological disorders like schizophrenia . Additionally, DNP-sarcosine has been found to ameliorate oxidative and nitrosative stress, mitochondrial dysfunction, and neuroinflammation .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that dnp-sarcosine may be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of DNP-sarcosine’s action include enhanced NMDAR activity, reduced oxidative and nitrosative stress, improved mitochondrial function, and decreased neuroinflammation . These effects can lead to improvements in behavioral impairments, such as those seen in schizophrenia .
準備方法
Synthetic Routes and Reaction Conditions: DNP-sarcosine can be synthesized through the reaction of sarcosine with 2,4-dinitrofluorobenzene. The reaction typically involves the following steps:
- Dissolve sarcosine in an aqueous solution.
- Add 2,4-dinitrofluorobenzene to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods:
化学反応の分析
Types of Reactions: DNP-sarcosine undergoes various chemical reactions, including:
Oxidation: The nitro groups in DNP-sarcosine can be reduced to amino groups under specific conditions.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under basic conditions.
Major Products:
Reduction: The reduction of DNP-sarcosine can yield N-(2,4-diaminophenyl)-N-methylglycine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
類似化合物との比較
Sarcosine: A naturally occurring amino acid with similar structural features but lacking the dinitrophenyl group.
N-methylglycine: Another derivative of glycine with similar properties but different functional groups.
Uniqueness: DNP-sarcosine is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical reactivity and potential applications in analytical chemistry and biomedical research. Its ability to interact with glycine transporters and NMDA receptors sets it apart from other similar compounds.
特性
CAS番号 |
3129-54-2 |
|---|---|
分子式 |
C14H14N2OS |
分子量 |
258.34 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18) |
InChIキー |
QZSMRTKLSHKPEV-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


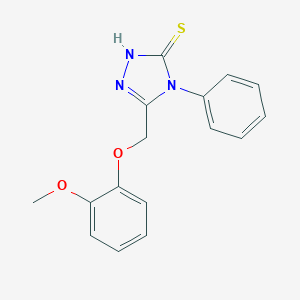

![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
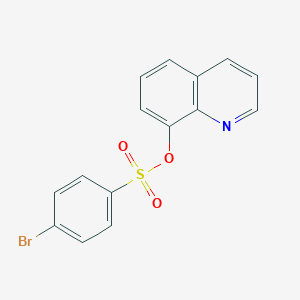
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
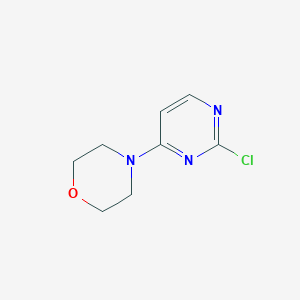
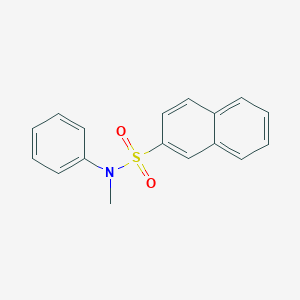
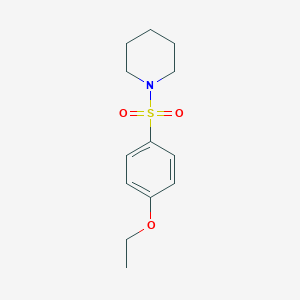
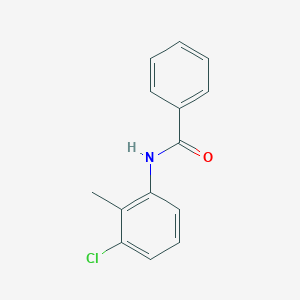
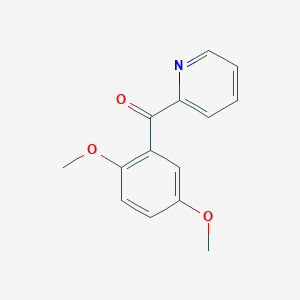
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)

